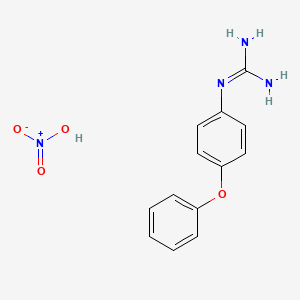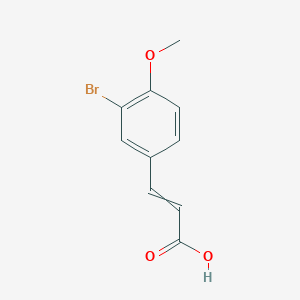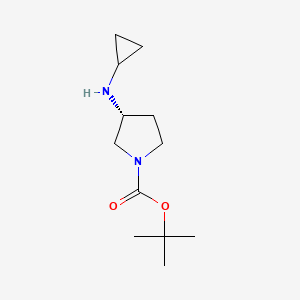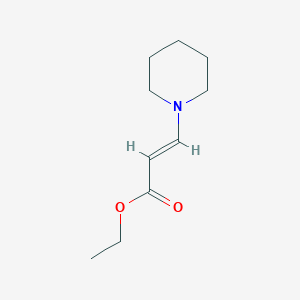
Ethyl3-(1-piperidinyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1-piperidinyl)acrylate is a chemical compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals . It is a clear, colorless liquid with a pungent odor and is flammable . This chemical is used as an intermediate in the manufacture of various products, including drugs, insecticides, and herbicides .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of acrylate polymers usually involves the treatment of acrylic acids with the corresponding alcohol in the presence of a catalyst .Molecular Structure Analysis
The molecular formula of Ethyl3-(1-piperidinyl)acrylate is C10H17NO2 . It has a molar mass of 183.25 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A hydrogen borrowing the [5 + 1] annulation method was reported by Donohoe et al., which includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .Physical and Chemical Properties Analysis
This compound has a density of 1.079g/cm^3, a boiling point of 266.078°C at 760 mmHg, a flashing point of 100.856°C, and a vapor pressure of 0.009mmHg at 25°C . Its refractive index is 1.541 .Safety and Hazards
Ethyl3-(1-piperidinyl)acrylate is considered hazardous. It is highly flammable and may cause skin irritation, serious eye irritation, and an allergic skin reaction. It is toxic if inhaled and may cause respiratory irritation. It is also suspected of causing cancer and is harmful if swallowed or in contact with skin .
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that Ethyl3-(1-piperidinyl)acrylate, as a piperidine derivative, may have potential for future research and applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
19524-67-5 |
|---|---|
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
ethyl 3-piperidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h6,9H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
ZNMIFKKFGNALHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CN1CCCCC1 |
Kanonische SMILES |
CCOC(=O)C=CN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



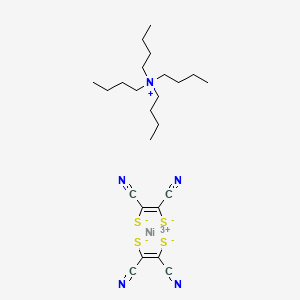
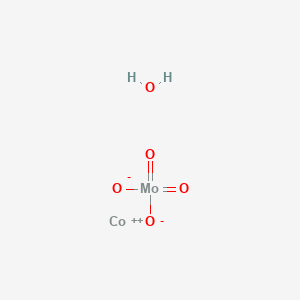
![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)

